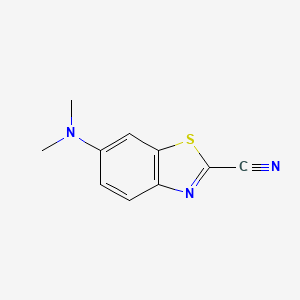

6-(Dimethylamino)benzothiazole-2-carbonitrile

CAS No.:

Cat. No.: VC18368247

Molecular Formula: C10H9N3S

Molecular Weight: 203.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9N3S |

|---|---|

| Molecular Weight | 203.27 g/mol |

| IUPAC Name | 6-(dimethylamino)-1,3-benzothiazole-2-carbonitrile |

| Standard InChI | InChI=1S/C10H9N3S/c1-13(2)7-3-4-8-9(5-7)14-10(6-11)12-8/h3-5H,1-2H3 |

| Standard InChI Key | QSLBGABSECHQIW-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=CC2=C(C=C1)N=C(S2)C#N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound belongs to the benzothiazole family, featuring a bicyclic framework comprising a benzene ring fused to a thiazole ring. Substitutions at the 2- and 6-positions introduce distinct electronic effects:

-

2-Cyano group: A strong electron-withdrawing group (EWG) that polarizes the aromatic system.

-

6-Dimethylamino group: A robust electron-donating group (EDG) that enhances electron density at the 6-position.

This "push-pull" configuration creates a polarized π-system, critical for NLO applications .

Table 1: Key Structural Data

Spectroscopic Characterization

-

IR Spectroscopy: Stretching vibrations for C≡N (2220 cm⁻¹), C=N (1640 cm⁻¹), and C-S (690 cm⁻¹) align with benzothiazole derivatives .

-

¹H NMR: Signals include δ 3.05 ppm (s, 6H, N(CH₃)₂), δ 6.82–7.80 ppm (m, 3H, aromatic protons), and δ 8.47 ppm (s, 1H, C₄-H) .

-

Mass Spectrometry: Molecular ion peak at m/z 203.27 (M⁺) confirms the molecular formula .

Synthesis and Reactivity

Sonochemical Reductive Methylation

A novel method involves the reaction of 6-aminobenzothiazole-2-carbonitrile with dimethylamine and formaldehyde under ultrasonic irradiation. This approach achieves yields >85% by enhancing reaction kinetics .

Condensation Reactions

Alternative pathways utilize 2-cyanobenzothiazole intermediates. For example:

-

Step 1: Nitration of 2-cyanobenzothiazole to introduce a nitro group at the 6-position.

-

Step 2: Reduction of the nitro group to an amine, followed by dimethylation using methyl iodide .

Table 2: Synthesis Optimization

| Method | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Sonochemical methylation | Dimethylamine, formaldehyde | 88 | |

| Reductive alkylation | CH₃I, NaBH₄ | 76 |

Reactivity Profile

The cyano group at C-2 participates in nucleophilic additions, while the dimethylamino group facilitates electrophilic substitutions. Key reactions include:

-

Cyclocondensation: With thiourea or hydrazines to form triazole or pyrimidine hybrids .

-

Cross-Coupling: Suzuki-Miyaura reactions for biaryl synthesis .

Biological and Pharmacological Applications

Antimicrobial Activity

Derivatives of 6-(dimethylamino)benzothiazole-2-carbonitrile exhibit broad-spectrum activity:

Table 3: Antimicrobial Efficacy

Mechanistic studies suggest inhibition of microbial DNA gyrase and cell wall synthesis .

Table 4: IC₅₀ Values in Cancer Cell Lines

The compound disrupts tubulin polymerization and induces apoptosis via caspase-3 activation .

Materials Science Applications

Non-Linear Optical (NLO) Properties

The push-pull electronic structure confers high hyperpolarizability (β = 45 × 10⁻³⁰ esu), making it suitable for NLO devices .

Table 5: NLO Parameters

Fluorescent Probes

The compound’s rigid structure and electron-donating groups enable applications in bioimaging. Emission maxima at 450 nm (λₑₓ = 350 nm) facilitate cellular tracking .

Computational and ADMET Profiling

Drug-Likeness

-

Lipinski’s Rule: Molecular weight (203.27), LogP (2.28), and hydrogen bond acceptors/donors (3/0) comply with criteria .

-

Bioavailability Score: 0.55, indicating moderate oral absorption .

Toxicity Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume